sodium;(9E,12E)-octadeca-9,12-dienoate
Description
Systematic IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is sodium (9E,12E)-octadeca-9,12-dienoate , reflecting its 18-carbon chain with trans-configured double bonds at positions 9 and 12. Key synonyms include:
- Linoleic acid sodium salt (note: this term is often ambiguously applied to both cis and trans isomers)
- Sodium linoelaidate
- (9E,12E)-Octadecadienoic acid sodium salt
The CAS registry number 822-17-3 is universally recognized across databases, while its EINECS identifier is 212-491-0 .
Molecular Geometry and Stereochemical Configuration
The molecular structure (C₁₈H₃₁NaO₂) features:
- An 18-carbon unsaturated fatty acid chain
- Two trans (E)-configured double bonds at Δ⁹ and Δ¹² positions
- A sodium counterion neutralizing the carboxylate group
Key geometric parameters (derived from analogous linoleate salts):
| Parameter | Value |
|---|---|
| C9-C10 bond length | 1.34 Å (typical for trans double bonds) |
| C12-C13 bond length | 1.34 Å |
| C-O bond (carboxylate) | 1.26 Å |
| Dihedral angle (C8-C9-C10-C11) | 180° (trans) |
The SMILES notation CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Na+] explicitly defines the E-configuration. Computational models suggest a planar arrangement around the double bonds, with torsional strain minimized through antiperiplanar geometry.
Crystallographic Analysis and Solid-State Arrangement
While direct crystallographic data for the (9E,12E) isomer remains scarce, studies on related sodium carboxylates provide insights:
Solid-state features (inferred from ):
- Crystal system : Monoclinic (common for fatty acid salts)
- Space group : P2₁/c
- Unit cell parameters :
- a = 8.42 Å
- b = 4.98 Å
- c = 32.15 Å
- β = 92.3°
The carboxylate group forms ionic bonds with sodium ions, while van der Waals interactions between alkyl chains drive lamellar packing. Fourier-transform infrared (FTIR) studies of sodium linoleate salts show characteristic peaks at:
- 1560 cm⁻¹ (antisymmetric COO⁻ stretch)
- 1415 cm⁻¹ (symmetric COO⁻ stretch)
- 3010 cm⁻¹ (C-H stretch of trans double bonds)
Comparative Structural Analysis with Linoleate Isomers
The (9E,12E) isomer exhibits marked differences from common linoleate forms:
Critical distinctions :
- Thermodynamic stability : The trans-trans configuration increases melting point by 197°C compared to cis-cis linoleate, reflecting stronger intermolecular forces.
- Spectroscopic signatures : Raman spectra show 7 cm⁻¹ downshift in C=C stretching for the (9E,12E) isomer vs. cis-cis, attributable to reduced electron density at double bonds.
- Metabolic pathways : Unlike (9Z,12Z)-linoleate (a precursor for arachidonic acid), the (9E,12E) isomer is poorly incorporated into phospholipids due to its linear geometry.
Properties
IUPAC Name |
sodium;(9E,12E)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b7-6+,10-9+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPBVHPKMJYUEO-JRYFSKGNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(9E,12E)-octadeca-9,12-dienoate involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common methods include:
Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which are cyclic oligosaccharides.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and techniques to control reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
sodium;(9E,12E)-octadeca-9,12-dienoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of oxides or other oxygen-containing products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: These can include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield alcohols or hydrocarbons. Substitution reactions can result in a wide range of products, depending on the nature of the substituent.
Scientific Research Applications
sodium;(9E,12E)-octadeca-9,12-dienoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: this compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of sodium;(9E,12E)-octadeca-9,12-dienoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Structural and Isomeric Comparisons
Key Observations :
- Double Bond Geometry: The E configuration in sodium (9E,12E)-octadeca-9,12-dienoate reduces membrane fluidity compared to Z isomers, impacting its interaction with biomolecules like RNA .
- Functional Groups : The sodium salt form enhances water solubility, making it suitable for aqueous formulations, whereas ester derivatives (methyl, ethyl) are lipid-soluble and used in biodiesel or hydrophobic drug delivery .
Solubility and Stability
Q & A
Basic: What are the standard methods for synthesizing and characterizing sodium (9E,12E)-octadeca-9,12-dienoate in lipid research?
Methodological Answer:
Synthesis typically involves saponification of linolelaidic acid (trans,trans-18:2) esters using sodium hydroxide under controlled conditions to avoid isomerization . Characterization requires a combination of techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm the trans,trans double bond configuration and sodium salt formation .
- Mass spectrometry (e.g., ESI-MS) to verify molecular weight (280.45 g/mol) and purity .
- FTIR to identify carboxylate anion peaks (~1560–1610 cm⁻¹) and absence of ester carbonyl signals .
Key Consideration: Trace cis-isomer contamination can skew biological activity results; rigorous purification via HPLC is recommended .
Basic: What safety protocols are critical when handling sodium (9E,12E)-octadeca-9,12-dienoate in laboratory settings?
Methodological Answer:
- Eye Protection: The compound causes severe eye irritation (GHS Category 2A). Use sealed goggles and face shields during handling .
- Ventilation: Avoid aerosol formation; work in fume hoods due to risks of respiratory irritation .
- Storage: Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation .
- Emergency Response: For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .
Advanced: How can researchers resolve discrepancies in quantifying sodium (9E,12E)-octadeca-9,12-dienoate across analytical platforms?
Methodological Answer:
Discrepancies often arise from isomer interference or subsampling variability. A standardized workflow includes:
- Subsampling: Use homogenized samples and replicate subsamples to minimize heterogeneity errors (relative total error <5%) .
- GC-MS vs. LC-MS: GC-MS (with derivatization) is optimal for distinguishing trans isomers, while LC-MS/MS provides higher sensitivity for trace quantification .
- Calibration: Use certified reference materials (e.g., Sigma-Aldrich’s linolelaidic acid derivatives) to normalize inter-lab variability .
Data Conflict Example: Ethyl (9Z,12Z)-octadecadienoate peaks in GC-MS may co-elute with trans isomers; use polar capillary columns (e.g., CP-Sil 88) for separation .
Advanced: What role does sodium (9E,12E)-octadeca-9,12-dienoate play in lipid bilayer simulations, and how does its stereochemistry affect membrane dynamics?
Methodological Answer:
The trans,trans configuration increases lipid chain rigidity compared to cis isomers, altering membrane properties:
- Molecular Dynamics (MD): Simulations using OPLS3e or CHARMM36 force fields show reduced lateral diffusion and increased acyl chain order parameters in bilayers containing this compound .
- Biological Relevance: Trans isomers disrupt lipid raft formation in phosphatidylcholine membranes, impacting protein-lipid interactions .
Experimental Design Tip: Pair MD simulations with neutron scattering to validate bilayer thickness and phase behavior .
Advanced: Why do studies report conflicting oxidative pathways for sodium (9E,12E)-octadeca-9,12-dienoate, and how can these be reconciled?
Methodological Answer:
Oxidation pathways depend on reaction conditions and isomer stability:
- Lipoxygenase Action: 13(S)-HpODE is the primary hydroperoxide under aerobic conditions, but 9(S)-HpODE dominates in hypoxic environments .
- Contradiction Source: Autoxidation at elevated temperatures (≥40°C) generates non-enzymatic peroxides, complicating enzyme-specific product identification .
Resolution Strategy: Use isotopic labeling (e.g., ¹⁸O₂) to track enzymatic vs. non-enzymatic oxidation products .
Advanced: What methodological challenges arise when studying sodium (9E,12E)-octadeca-9,12-dienoate’s interactions with ionizable lipid nanoparticles (LNPs)?
Methodological Answer:
- Complexation Efficiency: The compound’s rigid acyl chains reduce encapsulation efficiency in LNPs. Optimize lipid ratios (e.g., DML ionizable lipids) via microfluidics to enhance payload delivery .
- Analytical Interference: LNPs containing this sodium salt exhibit altered zeta potentials, requiring dynamic light scattering (DLS) calibration with reference standards .
- In Vivo vs. In Vitro: Trans isomers show higher stability in serum but lower cellular uptake compared to cis counterparts; use fluorescence-labeled analogs for real-time tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
